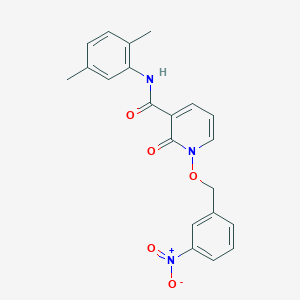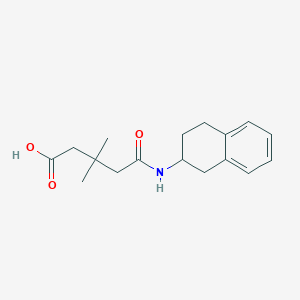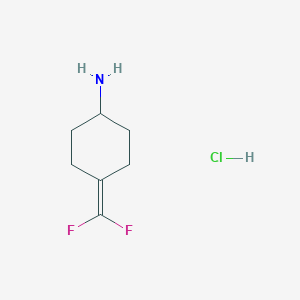
4-(Difluoromethylidene)cyclohexan-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethylidene)cyclohexan-1-amine;hydrochloride, also known as MK-869 or Suvorexant, is a novel dual orexin receptor antagonist that was approved by the US Food and Drug Administration (FDA) in 2014 for the treatment of insomnia. The orexin system plays a crucial role in regulating sleep-wake cycles, and Suvorexant works by blocking the binding of orexin to its receptors, thereby promoting sleep. In addition to its clinical use, Suvorexant has also been extensively studied in the field of scientific research.
科学的研究の応用
Environmental Remediation
A significant application of amine-functionalized sorbents, which could potentially involve compounds similar to 4-(Difluoromethylidene)cyclohexan-1-amine;hydrochloride, is in environmental remediation, specifically for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These substances are known for their persistence and potential toxicity, making their removal from drinking water a critical concern. Amine-containing sorbents have been identified as a promising solution for PFAS removal due to their ability to interact through electrostatic interactions, hydrophobic interactions, and sorbent morphology, offering an efficient approach to mitigate these contaminants in municipal water and wastewater treatments (Ateia et al., 2019).
Chemical Analysis and Toxicology
The degradation of industrial solvents and their impact on the environment and human health is another area where compounds like this compound may find application. For example, studies on 4-methylcyclohexanemethanol (MCHM), a solvent used in coal cleaning, which was accidentally released into the Elk River in West Virginia, showcase the necessity of understanding chemical toxicity and degradation pathways. The research into MCHM and its metabolites highlighted their low to moderate toxicity but emphasized the need for detailed analysis to assess potential risks accurately and develop mitigation strategies (Paustenbach et al., 2015).
Catalysis
Compounds with structures similar to this compound may also play a role in catalysis, particularly in reactions involving the formation of carbon-nitrogen bonds. These reactions are foundational in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. The ability to catalyze these reactions efficiently, with high selectivity and under environmentally benign conditions, is of great interest for sustainable chemistry and industrial applications (Kantam et al., 2013).
Pharmaceutical Research
In pharmaceutical research, the exploration of nitrogen heterocycles is extensive due to their prevalence in drug molecules. The structural diversity and pharmacokinetic properties of these compounds make them central to the design of new therapeutics. Analyzing the most common nitrogen heterocycles among FDA-approved pharmaceuticals reveals the critical role these structures play in medicinal chemistry. Understanding the substitution patterns, biological activities, and mechanisms of action of these compounds can guide the development of next-generation drugs (Vitaku et al., 2014).
Safety and Hazards
Based on the limited information available, it’s difficult to provide a comprehensive overview of the safety and hazards associated with “4-(Difluoromethylidene)cyclohexan-1-amine;hydrochloride”. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices .
特性
IUPAC Name |
4-(difluoromethylidene)cyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)5-1-3-6(10)4-2-5;/h6H,1-4,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYQSQNUNVRAPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(F)F)CCC1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253632-71-0 |
Source


|
| Record name | 4-(difluoromethylidene)cyclohexan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
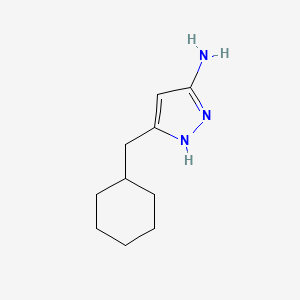
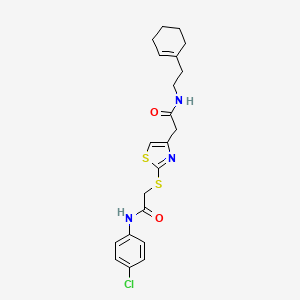
amine hydrochloride](/img/structure/B2831359.png)

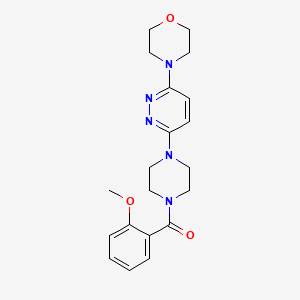
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2831362.png)
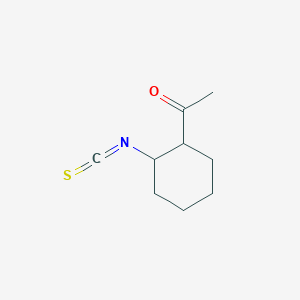
![N-[4-[[2-(naphthalen-1-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2831369.png)
![2-(4-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2831370.png)
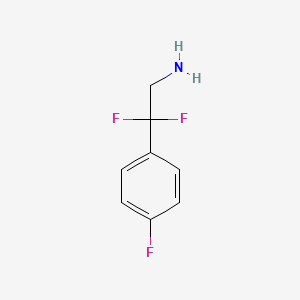
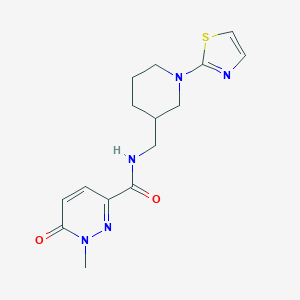
![6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2831373.png)
